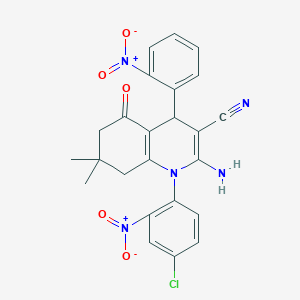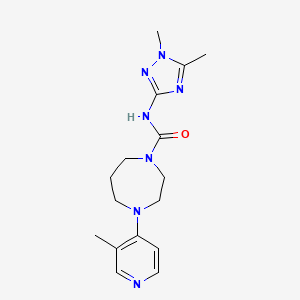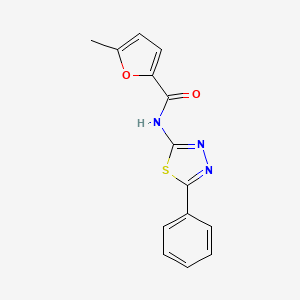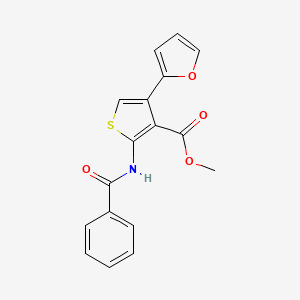![molecular formula C23H23N3O2S B4340616 N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE](/img/structure/B4340616.png)
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE
Overview
Description
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a phenylethyl group, and a naphthalenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazine or its derivatives.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the phenylethyl group.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with a naphthalenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique properties may make it useful in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring and sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A well-known drug containing a pyrazole ring, used as a nonsteroidal anti-inflammatory drug (NSAID).
Stanozolol: An anabolic steroid that also features a pyrazole ring.
Uniqueness
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a pyrazole ring, phenylethyl group, and naphthalenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-25-15-14-22(24-25)18-26(16-13-19-7-3-2-4-8-19)29(27,28)23-12-11-20-9-5-6-10-21(20)17-23/h2-12,14-15,17H,13,16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBATIQADXLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-METHOXYPHENYL)-N~5~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE](/img/structure/B4340533.png)





![5-(5-methyl-2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4340573.png)
![ETHYL 5-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4340578.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4340585.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4340591.png)

![ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4340600.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4340608.png)
![methyl 1-ethyl-3-methyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4340617.png)
